

What is Lyngbyatoxin-d8 and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lyngbyatoxin-d8

Cat. No.: B1157114

[Get Quote](#)

An In-depth Technical Guide to Lyngbyatoxin

Disclaimer: No direct scientific literature or database entries were found for a compound specifically named "**Lyngbyatoxin-d8**." This guide will focus on the well-characterized and prominent member of the lyngbyatoxin family, Lyngbyatoxin A, as it is presumed that "**Lyngbyatoxin-d8**" may be a typographical error.

Introduction

Lyngbyatoxin A is a potent cyanotoxin produced by several species of marine cyanobacteria, most notably *Moorea producens* (formerly *Lyngbya majuscula*).^{[1][2]} It is a member of the teleocidin class of indole alkaloids and is a significant concern for human health due to its inflammatory and tumor-promoting properties.^{[3][4]} Exposure to Lyngbyatoxin A can cause severe skin irritation, commonly known as "swimmer's itch" or seaweed dermatitis.^{[2][3]} From a research and drug development perspective, Lyngbyatoxin A is a valuable molecular probe for studying cellular signaling pathways, particularly those involving Protein Kinase C (PKC).

Chemical Structure

Lyngbyatoxin A is a complex indole alkaloid with a molecular formula of $C_{27}H_{39}N_3O_2$ and a molar mass of 437.628 g/mol.^[1] Its structure is characterized by a conserved lactam ring derived from L-tryptophan and L-valine, and a unique terpene-derived side chain at the C-7 position of the indole nucleus.^{[1][5]} The core structure, known as (-)-indolactam V, is essential for its biological activity, while the hydrophobicity of the side chain influences its potency.^[5]

Key Structural Features:

- **Indole Alkaloid Core:** A tricyclic system containing an indole ring.
- **Lactam Ring:** A nine-membered lactam ring crucial for its interaction with biological targets.
[5]
- **Terpenoid Side Chain:** A linalyl group attached to the C-7 position of the indole ring.[5]
- **Chiral Centers:** Multiple stereocenters contribute to its specific biological activity.

Biological Activity and Mechanism of Action

The primary molecular target of Lyngbyatoxin A is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][6] Lyngbyatoxin A is a potent activator of PKC isozymes.[2]

The mechanism of action involves the binding of Lyngbyatoxin A to the C1 domain of PKC, a cysteine-rich region that normally binds the endogenous second messenger diacylglycerol (DAG).[2][3] By mimicking DAG, Lyngbyatoxin A induces a conformational change in PKC, leading to its activation.[6] This activation results in the translocation of PKC from the cytosol to the cell membrane and the subsequent phosphorylation of a multitude of downstream protein substrates.[5] This cascade of events can lead to various cellular responses, including inflammation and tumor promotion.[2]

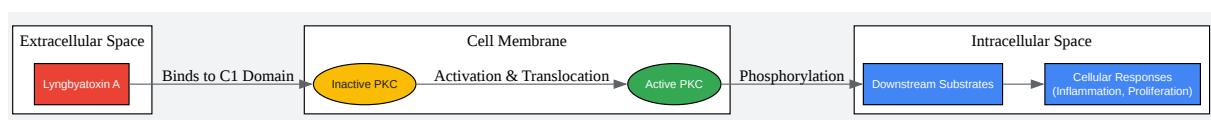
Quantitative Data

The biological activity of Lyngbyatoxin A and its analogs has been quantified in various studies. The following table summarizes key quantitative data.

Parameter	Value	Cell Line/System	Reference
PKC δ -C1B Binding Affinity (K_i)			
Lyngbyatoxin A	0.11 nM	Synthetic PKC δ -C1B peptide	[3]
12-epi-Lyngbyatoxin A	17 nM	Synthetic PKC δ -C1B peptide	[3]
Crustacean Lethality (LD_{100})			
Lyngbyatoxin A	5 mg/kg	Palaemon paucidens (shrimp)	[3]
12-epi-Lyngbyatoxin A	7.5 mg/kg	Palaemon paucidens (shrimp)	[3]

Signaling Pathway

The following diagram illustrates the signaling pathway activated by Lyngbyatoxin A.



[Click to download full resolution via product page](#)

Signaling pathway of Lyngbyatoxin A-mediated PKC activation.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of a compound for the C1 domain of a PKC isozyme, such as PKC δ . [3]

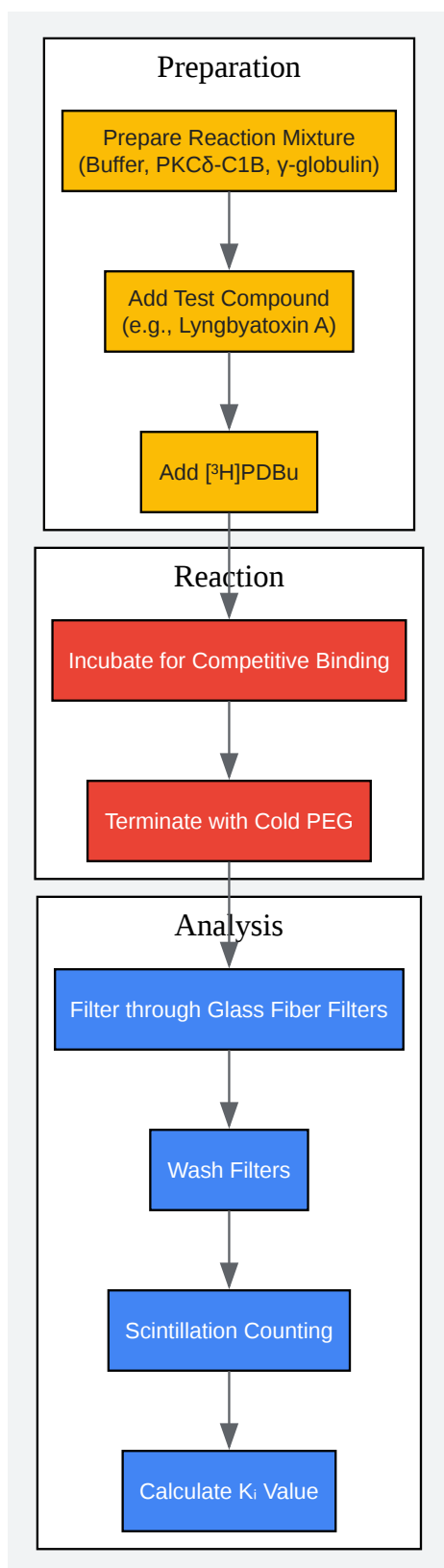
Materials:

- Synthetic PKC δ -C1B peptide
- [^3H]Phorbol 12,13-dibutyrate ([^3H]PDBu) as the radiolabeled ligand
- Test compound (e.g., Lyngbyatoxin A)
- 50 mM Tris-maleate buffer (pH 7.4)
- Bovine γ -globulin
- Polyethylene glycol (PEG)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing the Tris-maleate buffer, PKC δ -C1B peptide, and bovine γ -globulin.
- Add varying concentrations of the test compound (Lyngbyatoxin A) to the reaction mixture.
- Add a constant concentration of [^3H]PDBu to all samples.
- Incubate the mixture to allow for competitive binding.
- Terminate the binding reaction by adding cold PEG solution to precipitate the protein-ligand complexes.
- Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
- Wash the filters with cold buffer to remove non-specifically bound [^3H]PDBu.
- Place the filters in scintillation vials with scintillation fluid.

- Quantify the amount of bound [^3H]PDBu using a scintillation counter.
- Calculate the inhibition constant (K_i) of the test compound by analyzing the displacement of [^3H]PDBu binding.



[Click to download full resolution via product page](#)

Experimental workflow for a PKC competitive binding assay.

This protocol outlines a general procedure for assessing the cytotoxic effects of Lyngbyatoxin A on a mammalian cell line, such as L1210 mouse leukemia cells.[3]

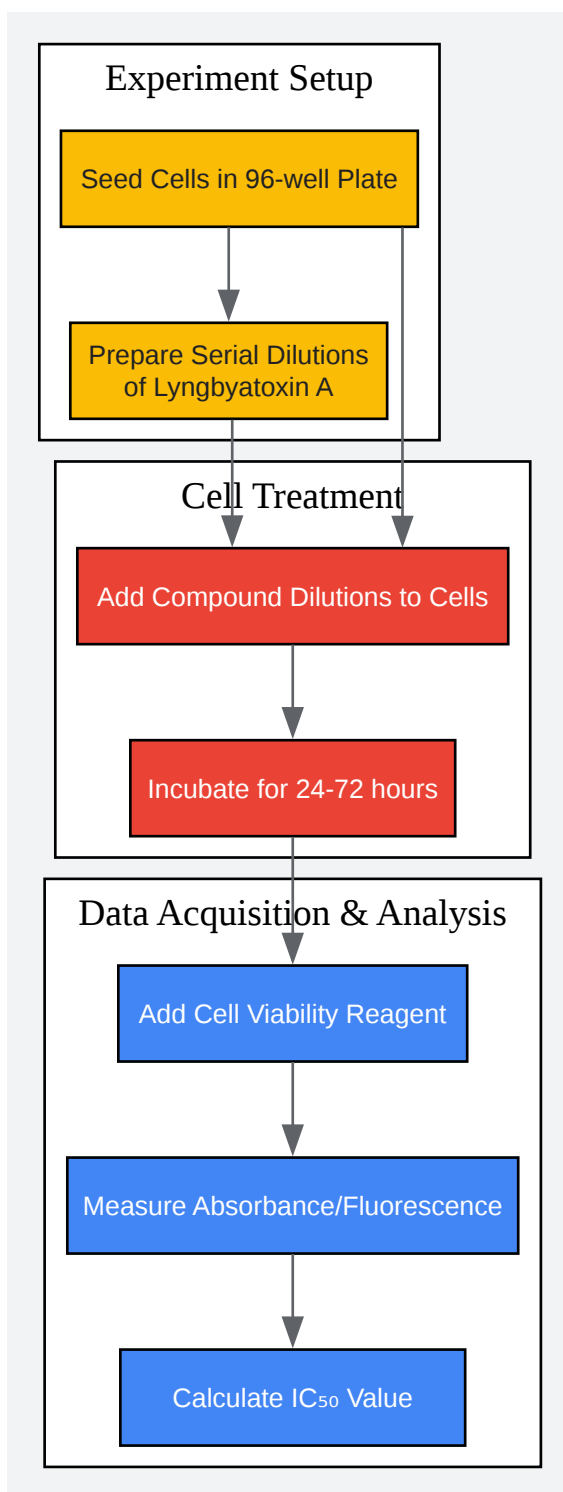
Materials:

- L1210 mouse leukemia cells
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
- 96-well microplates
- Test compound (Lyngbyatoxin A) dissolved in a suitable solvent (e.g., methanol)
- Cell viability reagent (e.g., MTT, resazurin, or a dye exclusion method like propidium iodide and Hoechst stain)
- Plate reader or fluorescence microscope

Procedure:

- Seed the L1210 cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of Lyngbyatoxin A in the cell culture medium.
- Remove the old medium from the wells and add the different concentrations of the Lyngbyatoxin A dilutions. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
- Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the metabolic conversion of the reagent or staining of the cells.

- Measure the absorbance or fluorescence using a plate reader or visualize and count the live/dead cells using a fluorescence microscope.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).



[Click to download full resolution via product page](#)

Workflow for a cell-based cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lyngbyatoxin-a - Wikipedia [en.wikipedia.org]
- 2. teleocidin A1 | C27H39N3O2 | CID 91706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyngbyatoxin a on Cyanosite [www-cyanosite.bio.purdue.edu]
- 5. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- To cite this document: BenchChem. [What is Lyngbyatoxin-d8 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1157114#what-is-lyngbyatoxin-d8-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com